Lipophilicity (XLogP3) Differentiation from the Pyridin-3-ylsulfonyl Analog
The target compound has a computed XLogP3 of 2.3, which is approximately 1.1 units higher than the estimated XLogP3 of the pyridin-3-ylsulfonyl analog (estimated ~1.2) [1]. This difference arises from the replacement of the polar pyridine ring with a lipophilic 5-fluoro-2-methoxyphenyl group. Higher lipophilicity within the optimal range (cLogP 1–3) can improve passive membrane permeability and CNS penetration potential, but also increases the risk of CYP-mediated metabolism and hERG binding if pushed too high [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Pyridin-3-ylsulfonyl analog: estimated XLogP3 ~1.2 (based on substructure comparison; no direct experimental logP available) |
| Quantified Difference | Δ XLogP3 ≈ +1.1 |
| Conditions | Computed using PubChem XLogP3 algorithm (release 2021.05.07) |
Why This Matters
Procurement decisions for lead optimization programs should consider that a 1.1-unit logP shift can alter oral absorption by a factor of 2–3 and significantly change tissue distribution profiles.
- [1] PubChem Compound Summary for CID 71805931. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/1448030-71-4 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Discusses the relationship between logP, permeability, and off-target risks. View Source
